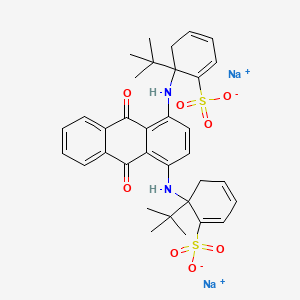
Disodium 2,2'(or 3,3')-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) is a complex organic compound characterized by its unique structure, which includes an anthracene core, tert-butyl groups, and sulphonate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) typically involves multiple steps. The starting materials often include anthracene derivatives, tert-butylbenzene, and sulfonating agents. The reaction conditions may involve high temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as sulfonation, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) involves its interaction with molecular targets through its functional groups. The sulphonate groups can form ionic interactions, while the anthracene core can participate in π-π stacking interactions. These interactions can influence various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
Disodium 2,2’-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(benzenesulphonate): Similar structure but lacks the tert-butyl groups.
Disodium 3,3’-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(benzenesulphonate): Similar structure with different positioning of the sulphonate groups.
Uniqueness
The presence of tert-butyl groups in disodium 2,2’(or 3,3’)-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis((tert-butyl)benzenesulphonate) imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications.
Properties
CAS No. |
85994-33-8 |
|---|---|
Molecular Formula |
C34H36N2Na2O8S2 |
Molecular Weight |
710.8 g/mol |
IUPAC Name |
disodium;6-tert-butyl-6-[[4-[(1-tert-butyl-2-sulfonatocyclohexa-2,4-dien-1-yl)amino]-9,10-dioxoanthracen-1-yl]amino]cyclohexa-1,3-diene-1-sulfonate |
InChI |
InChI=1S/C34H38N2O8S2.2Na/c1-31(2,3)33(19-11-9-15-25(33)45(39,40)41)35-23-17-18-24(28-27(23)29(37)21-13-7-8-14-22(21)30(28)38)36-34(32(4,5)6)20-12-10-16-26(34)46(42,43)44;;/h7-18,35-36H,19-20H2,1-6H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
FEVCDHXFOQECIY-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1(CC=CC=C1S(=O)(=O)[O-])NC2=C3C(=C(C=C2)NC4(CC=CC=C4S(=O)(=O)[O-])C(C)(C)C)C(=O)C5=CC=CC=C5C3=O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















